Cas no 14090-85-8 (3-Methanesulfinylpropanoic acid)

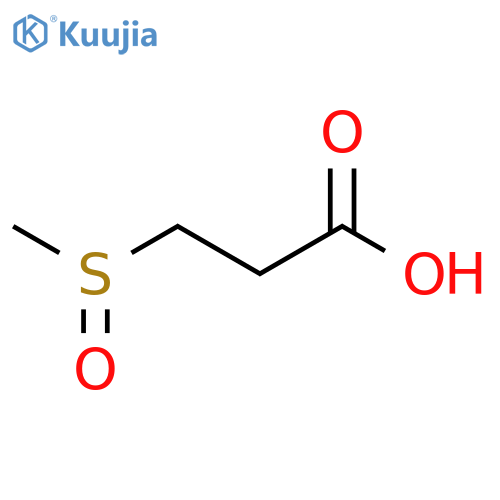

14090-85-8 structure

商品名:3-Methanesulfinylpropanoic acid

CAS番号:14090-85-8

MF:C4H8O3S

メガワット:136.169520378113

CID:2773992

3-Methanesulfinylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-methanesulfinylpropanoic acid

- 3-methylsulfinylpropanoic acid

- 3-Methylsulfinyl-Propionic Acid

- Propanoic acid, 3-(methylsulfinyl)-

- 3-(Methanesulfinyl)propanoic acid

- Z1526317662

- 3-Methanesulfinylpropanoic acid

-

- インチ: 1S/C4H8O3S/c1-8(7)3-2-4(5)6/h2-3H2,1H3,(H,5,6)

- InChIKey: OLSJFOQLAOTISH-UHFFFAOYSA-N

- ほほえんだ: S(C)(CCC(=O)O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 110

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 73.6

3-Methanesulfinylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-75745-0.05g |

3-methanesulfinylpropanoic acid |

14090-85-8 | 95.0% | 0.05g |

$88.0 | 2025-02-24 | |

| Enamine | EN300-75745-0.25g |

3-methanesulfinylpropanoic acid |

14090-85-8 | 95.0% | 0.25g |

$188.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551033-10g |

3-(Methylsulfinyl)propanoic acid |

14090-85-8 | 98% | 10g |

¥25425 | 2023-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0637-10G |

3-methanesulfinylpropanoic acid |

14090-85-8 | 95% | 10g |

¥ 10,170.00 | 2023-03-31 | |

| Enamine | EN300-75745-5.0g |

3-methanesulfinylpropanoic acid |

14090-85-8 | 95.0% | 5.0g |

$1364.0 | 2025-02-24 | |

| Aaron | AR001DOR-50mg |

Propanoic acid, 3-(methylsulfinyl)- |

14090-85-8 | 95% | 50mg |

$146.00 | 2025-02-13 | |

| Aaron | AR001DOR-5g |

Propanoic acid, 3-(methylsulfinyl)- |

14090-85-8 | 95% | 5g |

$1901.00 | 2023-12-16 | |

| Aaron | AR001DOR-2.5g |

Propanoic acid, 3-(methylsulfinyl)- |

14090-85-8 | 95% | 2.5g |

$1295.00 | 2025-02-13 | |

| 1PlusChem | 1P001DGF-500mg |

Propanoic acid, 3-(methylsulfinyl)- |

14090-85-8 | 95% | 500mg |

$499.00 | 2024-06-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0637-1g |

3-methanesulfinylpropanoic acid |

14090-85-8 | 95% | 1g |

¥2264.0 | 2024-04-24 |

3-Methanesulfinylpropanoic acid 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

14090-85-8 (3-Methanesulfinylpropanoic acid) 関連製品

- 57707-64-9(2-azidoacetonitrile)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14090-85-8)3-Methanesulfinylpropanoic acid

清らかである:99%

はかる:10g

価格 ($):2107.0